methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate
Overview
Description
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H5ClO4S3 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. One common method starts with the chlorosulfonation of thieno[2,3-b]thiophene using chlorosulfonic acid, resulting in the formation of the chlorosulfonyl derivative. This intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Sulfonyl derivatives.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene-based compounds exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is not well-documented. its derivatives may interact with biological targets through various pathways. For instance, thiophene derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact molecular targets and pathways would depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylsulfamoyl)-thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylamino)sulfamoyl-thiophene-2-carboxylate
Uniqueness
Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential applications. The presence of both the chlorosulfonyl and carboxylate ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-chlorosulfonylthieno[2,3-b]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRMRQFVOPBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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